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Compound of Interest

Compound Name: 2-Iodophenyl acetate

Cat. No.: B1329851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Iodophenyl
acetate (CAS No. 32865-61-5), a key chemical intermediate. The following sections detail its

mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data,

along with the experimental protocols for these analyses.

Spectral Data Summary
The following tables summarize the key spectral data for 2-Iodophenyl acetate.

Table 1: Mass Spectrometry Data
Parameter Value

Molecular Formula C₈H₇IO₂

Molecular Weight 262.04 g/mol

Ionization Mode Electron Ionization (EI)

Major Fragment (m/z) 220, 178, 150, 127, 76, 43

Note: The mass spectrometry data is based on the experimental spectrum of (2-iodanylphenyl)

ethanoate, a synonym for 2-iodophenyl acetate.
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Table 2: 1H NMR Spectral Data (Predicted)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.90 d 1H Ar-H (ortho to I)

~7.45 t 1H Ar-H (para to I)

~7.15 - 7.25 m 2H Ar-H

~2.30 s 3H -OCOCH₃

Note: The 1H NMR data is predicted based on spectral data of similar aromatic acetates and

iodo-substituted benzene derivatives in CDCl₃. Actual experimental values may vary.

Table 3: 13C NMR Spectral Data (Predicted)
Chemical Shift (ppm) Assignment

~169.0 C=O

~150.0 C-O

~139.0 Ar-C (para to I)

~129.5 Ar-C

~128.0 Ar-C

~123.0 Ar-C

~95.0 C-I

~21.0 -CH₃

Note: The 13C NMR data is predicted based on spectral data of analogous compounds in

CDCl₃. The chemical shift of the carbon atom attached to the iodine is expected to be

significantly upfield due to the heavy atom effect. Actual experimental values may vary.

Table 4: Infrared (IR) Spectral Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium C-H stretch (aromatic)

~2950 - 2850 Weak C-H stretch (aliphatic)

~1765 Strong C=O stretch (ester)

~1600 - 1450 Medium C=C stretch (aromatic ring)

~1200 Strong C-O stretch (ester)

~750 Strong C-H out-of-plane bend

Note: The IR data is predicted based on characteristic absorption frequencies for aromatic

esters and iodo-substituted aromatic compounds.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2-Iodophenyl acetate is accurately weighed and dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (0 ppm).

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or

higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

¹H NMR Parameters:
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Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans.

¹³C NMR Parameters:

Pulse Program: Standard single-pulse sequence with proton decoupling.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

Data Processing:

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

The resulting spectrum is phase-corrected.

The baseline is corrected to ensure accurate integration.

Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of solid 2-Iodophenyl acetate is placed directly onto the ATR crystal.

A pressure arm is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1329851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Accessory: A single-reflection diamond ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the

sample analysis.

Data Processing:

The sample interferogram is collected and Fourier transformed to produce a single-beam

spectrum.

The single-beam sample spectrum is ratioed against the single-beam background spectrum

to generate the absorbance spectrum.

Baseline correction and atmospheric water and CO₂ subtraction may be applied if necessary.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

A dilute solution of 2-Iodophenyl acetate is prepared in a volatile organic solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

The sample is introduced into the mass spectrometer via direct infusion or through a gas

chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.

Instrumentation and Data Acquisition (Electron Ionization - EI):

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or

Orbitrap).

Ionization Source: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Set to scan a mass range appropriate for the compound (e.g., m/z 40-300).
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Inlet System: If using GC-MS, a capillary column suitable for separating aromatic

compounds is used with helium as the carrier gas.

Data Processing:

The acquired mass spectrum is processed to identify the molecular ion peak and major

fragment ions.

The mass-to-charge ratios (m/z) and relative abundances of the ions are determined.

The fragmentation pattern is analyzed to provide structural information.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral

characterization of 2-Iodophenyl acetate.
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Caption: Workflow for the spectral analysis of 2-Iodophenyl acetate.

To cite this document: BenchChem. [An In-depth Technical Guide on the Spectral Data of 2-
Iodophenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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